molecular formula C12H12ClFO2 B3188458 1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid CAS No. 214263-03-3

1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid

Cat. No. B3188458
CAS RN: 214263-03-3
M. Wt: 242.67 g/mol
InChI Key: XFWCGCJZUQAJGP-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid is a unique chemical compound with the empirical formula C12H12ClFO2 and a molecular weight of 242.67 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)C1(CCCC1)c2c(F)cccc2Cl . The InChI representation is 1S/C12H12ClFO2/c13-8-4-3-5-9(14)10(8)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (242.67), empirical formula (C12H12ClFO2), and its molecular representations (SMILES and InChI strings) . Additional properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Applications

A practical synthesis method for related compounds, such as 2-Fluoro-4-bromobiphenyl, has been developed. This compound is a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. The synthesis process addresses challenges such as the high cost and safety concerns associated with the use of certain reagents and conditions, offering a more practical approach for large-scale production (Qiu et al., 2009).

Environmental Impact and Analysis

Research has also focused on the environmental presence and impact of fluorinated compounds. For instance, the analysis of emerging fluoroalkylether substances highlights the need to understand their environmental fate and effects. This includes compounds such as F-53B, Gen-X, and ADONA, which are of concern due to their persistent, bioaccumulative, and toxic properties (Munoz et al., 2019).

Pharmaceutical and Health Applications

On the health and pharmacological front, compounds like Chlorogenic Acid have been studied for their multifaceted benefits, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties are significant in the treatment of metabolic syndrome and associated disorders, indicating the potential health applications of structurally related compounds (Santana-Gálvez et al., 2017).

Material Science and Engineering

In material science, the degradation of polyfluoroalkyl chemicals in the environment is a topic of significant research interest. Studies have focused on understanding the microbial degradation pathways, half-lives, and defluorination potential of these compounds, providing insights into their environmental persistence and potential for bioaccumulation (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO2/c13-8-4-3-5-9(14)10(8)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWCGCJZUQAJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=C(C=CC=C2Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

214263-03-3
Record name 1-(2-Chloro-6-fluorophenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214263-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid
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1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid
Reactant of Route 3
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1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid
Reactant of Route 4
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid
Reactant of Route 5
Reactant of Route 5
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid
Reactant of Route 6
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid

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